
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid is a compound with a complex structure that includes both amino and carboxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include the use of amide bond formation reactions and protection-deprotection strategies to ensure the correct functional groups are present in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-((1-Amino-1-oxobutan-2-yl)amino)butanoic acid include:
JWH-073: A synthetic cannabinoid with a similar four-carbon N-alkyl side chain.
APP-BINACA: Another synthetic cannabinoid with structural similarities.
CUMYL-BICA: A newer compound in the same family.
MDMB-BINACA: An ester analogue of ADB-BUTINACA.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties, which make it valuable for a variety of research applications.
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
4-[(1-amino-1-oxobutan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-5-3-4-7(11)12/h6,10H,2-5H2,1H3,(H2,9,13)(H,11,12) |
InChI 键 |
JUODSNRKJOVATP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



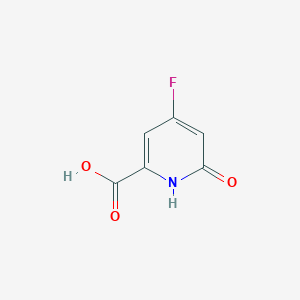
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
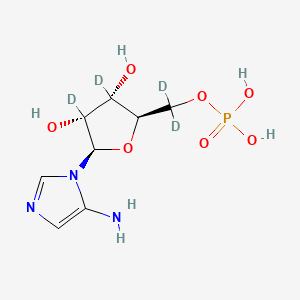
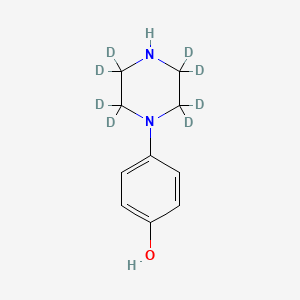
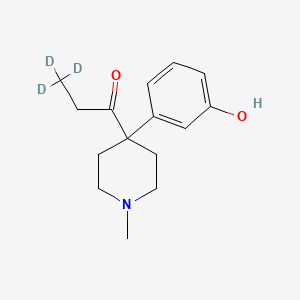
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
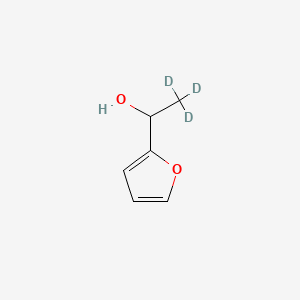
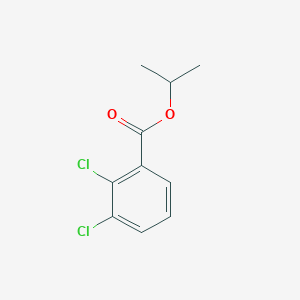

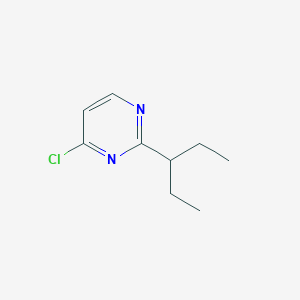
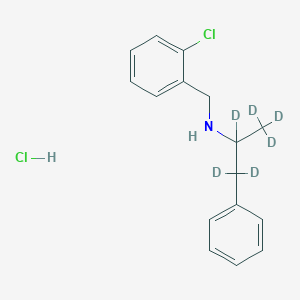
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
